molecular formula C22H31NOS B13385204 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide CAS No. 1092521-74-8

2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide

Cat. No.: B13385204
CAS No.: 1092521-74-8
M. Wt: 357.6 g/mol
InChI Key: GZTMFRUGZMZCRD-UHFFFAOYSA-N
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Description

Farnesyl Thiosalicylic Acid Amide is a sesquiterpenoid compound known for its potential therapeutic applications, particularly as an inhibitor of the Ras protein. This compound has garnered interest due to its ability to modulate various biological pathways, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl Thiosalicylic Acid Amide typically involves the reaction of farnesyl thiosalicylic acid with an amine under specific conditions. One common method includes the use of ethanol as a solvent, where the reaction is carried out at room temperature . The molecular formula of Farnesyl Thiosalicylic Acid Amide is C22H31NOS, and it has a molecular weight of 357.55 g/mol .

Industrial Production Methods

This method is gaining popularity due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Farnesyl Thiosalicylic Acid Amide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Farnesyl Thiosalicylic Acid Amide, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Farnesyl Thiosalicylic Acid Amide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving the Ras protein.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-cancer agent.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Farnesyl Thiosalicylic Acid Amide exerts its effects by selectively dislodging active Ras proteins from the cell membrane, thereby inhibiting downstream signaling pathways. This mechanism involves the modulation of the unfolded protein response and the induction of apoptosis in cancer cells . Additionally, it has been shown to activate the TRPA1 channel, which may contribute to its analgesic properties .

Comparison with Similar Compounds

Similar Compounds

    Farnesyl Thiosalicylic Acid: A closely related compound that also inhibits Ras-mediated signaling.

    Farnesyl Thioacetic Acid: Another derivative with similar biological activities.

    15-deoxy-Δ12,14-prostaglandin J2: A compound with similar TRPA1-activating properties.

Uniqueness

Farnesyl Thiosalicylic Acid Amide is unique in its ability to inhibit Ras proteins more effectively than its parent compound, Farnesyl Thiosalicylic Acid. This enhanced activity makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMFRUGZMZCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693942
Record name 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092521-74-8
Record name 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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